2-(4-chlorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c1-21(2,28-18-5-3-17(22)4-6-18)20(26)23-13-15-7-10-24(11-8-15)19(25)16-9-12-27-14-16/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXSSJFIXBONNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-methylpropanamide is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.
Structural Characteristics
The compound is characterized by the following structural features:
- Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Furan Ring : Contributes unique electronic properties, possibly enhancing biological activity.
- Piperidine Moiety : Known for improving binding affinity to various biological targets.
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activities through:
- Competitive Inhibition : Where it competes with substrates for binding sites.
- Allosteric Modulation : Altering enzyme activity by binding to sites other than the active site.
These interactions can affect pathways related to microbial resistance or cancer cell proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant efficacy in inhibiting bacterial growth, as summarized in the table below:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Synergistic Effect |
|---|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | 0.5 | Yes |
| Escherichia coli | 0.5 - 1.0 | 1.5 | Yes |
| Candida albicans | 0.5 | 1.0 | No |
The minimum inhibitory concentration (MIC) values indicate that the compound is highly effective against Staphylococcus aureus and Escherichia coli, with synergistic effects observed when combined with standard antibiotics like Ciprofloxacin and Ketoconazole .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through:
- Activation of Caspases : Leading to programmed cell death.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
Case Study Example
A study conducted on a breast cancer cell line demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its uniqueness:
| Compound Name | Key Differences |
|---|---|
| 2-(2-chlorophenyl)-N-(piperidin-4-ylmethyl)acetamide | Lacks furan ring, potentially altering reactivity |
| 2-(2-bromophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide | Substitution of chlorine with bromine affects properties |
| 2-(2-chlorophenyl)-N-((1-(thiophen-3-carbonyl)piperidin-4-yl)methyl)acetamide | Replacement of furan ring with thiophene changes interactions |
The presence of the furan ring and specific functional group arrangement in This compound makes it unique compared to these similar compounds .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Structural and Functional Differences
Piperidine/Pyrrolidine Modifications
- The target compound’s piperidin-4-ylmethyl-furanoyl group distinguishes it from ’s pyrrolidine-based ATF4 inhibitor, which features a pyrrolidine-3-ylmethyl substituent with dual 4-chlorophenoxyethyl chains. Pyrrolidine’s smaller ring size (5-membered vs.
- In contrast, para-chloroisobutyryl fentanyl () retains a piperidin-4-yl group but substitutes the furanoyl with a phenylethyl moiety, conferring opioid receptor affinity .
Furanoyl vs. Other Acyl Groups
- The furan-3-carbonyl group in the target compound differs from the 2-furoyl substituent in ’s piperazine analogue. The position of the carbonyl on the furan ring (3 vs.
Chlorophenoxy Substitution Patterns
- Compounds in and share the 4-chlorophenoxy group but differ in linker chemistry. For example, ’s indenyl-hydroxy substituent introduces a fused bicyclic system, likely increasing lipophilicity compared to the target compound’s piperidine-furanoyl chain .
Pharmacological Implications
- ATF4 Inhibition : The target compound’s structural similarity to ’s ATF4 inhibitors suggests shared mechanisms, such as disrupting ATF4-driven transcription in cancer cells. However, the furan-3-carbonyl group may improve metabolic stability over pyrrolidine-based analogues, which are prone to oxidative degradation .
- Off-Target Risks : The piperidine scaffold’s presence in opioids () highlights the importance of substituent optimization to avoid unintended receptor cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
